molecular formula C14H17N5O8 B13431782 N6-Succinyl Adenosine-13C4

N6-Succinyl Adenosine-13C4

Cat. No.: B13431782
M. Wt: 387.28 g/mol
InChI Key: VKGZCEJTCKHMRL-UFMSXCSNSA-N
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Description

N6-Succinyl Adenosine-13C4 is a labeled isotope of N6-Succinyl Adenosine, a biochemical compound involved in the transfer of fatty acids across membranes. It is used in various scientific research applications, particularly in metabolic research, environmental studies, and clinical diagnostics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Succinyl Adenosine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure of N6-Succinyl Adenosine. The process typically starts with the preparation of labeled precursors, followed by a series of chemical reactions to introduce the carbon-13 atoms at specific positions within the molecule. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired isotopic labeling.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and high yield. The process includes rigorous quality control measures to verify the isotopic purity and chemical integrity of the final product. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N6-Succinyl Adenosine-13C4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or DMSO to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen atoms, while reduction reactions may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

N6-Succinyl Adenosine-13C4 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in clinical diagnostics to detect and monitor metabolic disorders, particularly adenylosuccinase deficiency.

    Industry: Applied in environmental studies to detect pollutants and assess environmental impact

Mechanism of Action

The mechanism of action of N6-Succinyl Adenosine-13C4 involves its interaction with specific molecular targets and pathways. The compound acts as a biochemical marker for adenylosuccinase deficiency, a genetic defect in purine de novo synthesis. It is involved in the dephosphorylation of intracellular adenylosuccinic acid by cytosolic 5-nucleotidase, leading to the formation of succinyladenosine .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

    Inosine: Another purine nucleoside with similar biochemical properties.

    Succinyladenosine: The non-labeled form of N6-Succinyl Adenosine-13C4, used as a biochemical marker for adenylosuccinase deficiency

Uniqueness

This compound is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This isotopic labeling provides a distinct advantage in research applications, enabling detailed investigation of biochemical pathways and metabolic processes.

Properties

Molecular Formula

C14H17N5O8

Molecular Weight

387.28 g/mol

IUPAC Name

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino](1,2,3,4-13C4)butanedioic acid

InChI

InChI=1S/C14H17N5O8/c20-2-6-9(23)10(24)13(27-6)19-4-17-8-11(15-3-16-12(8)19)18-5(14(25)26)1-7(21)22/h3-6,9-10,13,20,23-24H,1-2H2,(H,21,22)(H,25,26)(H,15,16,18)/t5-,6+,9+,10+,13+/m0/s1/i1+1,5+1,7+1,14+1

InChI Key

VKGZCEJTCKHMRL-UFMSXCSNSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N[13C@@H]([13CH2][13C](=O)O)[13C](=O)O

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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